molecular formula C20H14ClNO4 B2615206 N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide CAS No. 338404-97-0

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide

Cat. No.: B2615206
CAS No.: 338404-97-0
M. Wt: 367.79
InChI Key: UOJQZNHDARQMHC-UHFFFAOYSA-N
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Description

This compound features a 2H-pyran-2-one core substituted at position 5 with a benzoyl group (C₆H₅CO-), at position 6 with a methyl group (CH₃), and at position 3 with a 4-chlorobenzamide moiety (ClC₆H₄CONH-).

Properties

IUPAC Name

N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c1-12-16(18(23)13-5-3-2-4-6-13)11-17(20(25)26-12)22-19(24)14-7-9-15(21)10-8-14/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJQZNHDARQMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxo-pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the chlorobenzenecarboxamide moiety: This can be done through an amide coupling reaction using 4-chlorobenzoic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the benzoyl group.

    Substitution: The chlorobenzenecarboxamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new amide or ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide is C21H17ClN2O5C_{21}H_{17}ClN_{2}O_{5} with a molecular weight of 394.82 g/mol. The compound features a pyran ring fused with a benzoyl group, contributing to its diverse reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide exhibit significant antimicrobial properties.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of related compounds against various bacterial strains, demonstrating comparable efficacy to established antibiotics like penicillin and ciprofloxacin. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies.

Case Study:
In vitro assays showed that derivatives of this compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as an anticancer therapeutic .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes that are critical in disease pathways.

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (Akt)Significant inhibition0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

These results highlight its potential use in targeting key signaling pathways involved in cancer and viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Lipophilicity Studies

Research conducted on similar compounds revealed that lipophilicity plays a significant role in their biological activity. The lipophilicity of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide was assessed using reverse-phase high-performance liquid chromatography (RP-HPLC), showing favorable properties for cell membrane penetration .

Modifications for Enhanced Activity

Modifications to the benzene ring or pyran moiety may enhance biological activity or selectivity towards specific targets, which is an area of ongoing research.

Conclusion and Future Directions

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide demonstrates considerable promise in various scientific fields, particularly in medicinal chemistry for its antimicrobial and anticancer properties. Future research should focus on:

  • In vivo studies to confirm efficacy and safety.
  • Further optimization of chemical structure to enhance potency and selectivity.
  • Exploration of additional biological activities , including antiviral effects.

This compound represents a valuable addition to the arsenal of potential therapeutic agents, meriting further investigation into its applications across different fields of research.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyran-2-one Core

(a) N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide
  • Key Difference : Lacks the 4-chloro substituent on the benzamide group.
  • Reactivity: Reacts with hydrazines or hydroxylamine under basic conditions to form α,β-didehydroamino acid derivatives with pyrazolyl or isoxazolyl residues. The absence of the electron-withdrawing chloro group may enhance reactivity in nucleophilic additions compared to the chlorinated analog .
(b) N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide
  • Key Difference : Replaces benzoyl (C₆H₅CO-) with acetyl (CH₃CO-) at position 3.
  • Impact: Steric Effects: Acetyl is smaller, reducing steric hindrance.
  • Synthesis : Likely synthesized via similar pathways, substituting benzoyl chloride with acetyl chloride .
(c) 4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)
  • Key Difference : Substitutes the methyl group at position 6 with a 4-chlorophenyl group.
  • Molecular Weight: Higher due to the additional aromatic ring (estimated formula: C₁₈H₁₁Cl₂NO₃) .

Functional Group Modifications on the Amide Side Chain

(a) N-{5-Acetyl-6-[2-(Dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide (CAS 1164548-51-9)
  • Key Difference: Introduces a dimethylamino-vinyl group at position 6 instead of methyl.
  • Properties: Molecular Weight: 360.79 g/mol (C₁₈H₁₇ClN₂O₄). Solubility: The dimethylamino group introduces basicity, improving aqueous solubility at physiological pH. Stability: The vinyl group may increase susceptibility to oxidation .

Comparative Physicochemical Properties

Compound Substituent at Position 5 Substituent at Position 6 Benzamide Substituent Molecular Weight (g/mol) Key Reactivity/Stability Notes
Target Compound Benzoyl Methyl 4-Chloro ~363.8 (estimated) Electron-withdrawing Cl may slow nucleophilic additions
N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide Benzoyl Methyl H (no Cl) ~329.3 (estimated) Higher reactivity with hydrazines
CAS 62955-78-6 Benzoyl 4-Chlorophenyl 4-Chloro ~376.2 (estimated) Enhanced lipophilicity
CAS 1164548-51-9 Acetyl Dimethylamino-vinyl 4-Chloro 360.79 Improved solubility, oxidative sensitivity

Biological Activity

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C21H17ClN2O4
  • Molecular Weight : 396.82 g/mol
  • CAS Number : 338404-96-9

Synthesis

The synthesis of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide typically involves multi-step organic reactions, often starting from readily available precursors such as benzoylacetone and 4-chlorobenzoic acid. The synthetic pathways are crucial for obtaining high yields of the desired compound with purity suitable for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this class. For instance, derivatives of pyranones have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported in the range of 2.50 to 20 µg/mL, indicating promising antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide has been evaluated using assays such as DPPH radical scavenging. Compounds in this category have demonstrated high antioxidant activity, with scavenging percentages ranging from 84.16% to 90.52% . This suggests that they could play a role in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, the compound exhibits anti-inflammatory properties. Studies have shown that certain derivatives stabilize human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25%. This indicates a potential mechanism for reducing inflammation .

Mechanistic Insights

The biological activities of N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide can be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. For instance, a related compound exhibited an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to established antibiotics like ciprofloxacin .
  • Apoptosis Induction : Certain studies suggest that compounds in this class may induce apoptosis in cancer cells by inhibiting tubulin polymerization, thus disrupting mitotic processes .

Case Studies and Research Findings

Several research articles have explored the biological activities of similar compounds:

StudyFindings
Evaluated the synthesis and antimicrobial activity of pyranone derivatives; significant activity against various pathogens was noted.
Investigated antioxidant and anti-inflammatory properties; showed high efficacy in DPPH scavenging assays and membrane stabilization tests.
Reported on apoptosis induction via inhibition of tubulin polymerization; demonstrated potential as an anticancer agent.

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